REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[N:12]1(C(OC(C)(C)C)=O)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[ClH:1].[ClH:1].[F:9][C:8]([F:11])([F:10])[C:7]1[C:2]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4,6.7.8|
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Name
|
|
Quantity
|
1.07 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1C(F)(F)F
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Name
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|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
|
CUSTOM
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Details
|
by stirring at 80° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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a saturated aqueous sodium hydrogen carbonate solution was added
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Type
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EXTRACTION
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Details
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followed by extraction with CHCl3
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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CONCENTRATION
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Details
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the solvent was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The obtained residue was purified by silica gel column chromatography (hexane/EtOAc)
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Type
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DISSOLUTION
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Details
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The product was dissolved in MeOH (16 ml)
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Type
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ADDITION
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Details
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4 M hydrogen chloride/EtOAc (8 ml) was added
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Type
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STIRRING
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Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
EtOAc was added
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Type
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FILTRATION
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Details
|
the solid was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC(C=1C(=NC=CC1)N1CCNCC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 858 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |